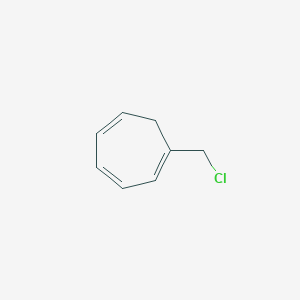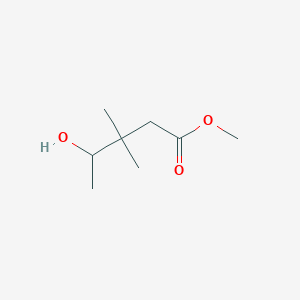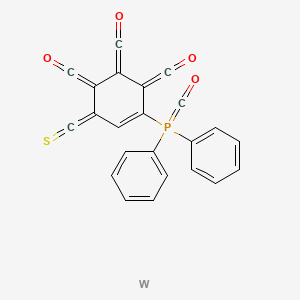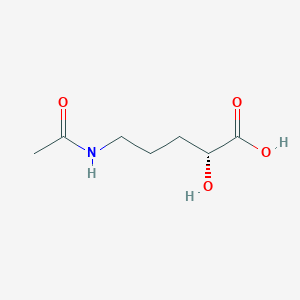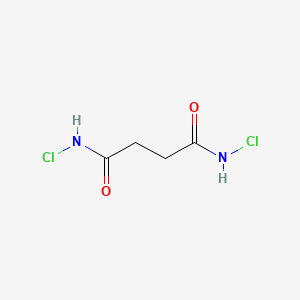
N~1~,N~4~-Dichlorobutanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~4~-Dichlorobutanediamide is an organic compound with the molecular formula C4H8Cl2N2O2 It is a derivative of butanediamide, where two chlorine atoms are substituted at the N1 and N4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N~1~,N~4~-Dichlorobutanediamide can be synthesized through several methods. One common approach involves the reaction of butanediamide with thionyl chloride (SOCl~2~) under controlled conditions. The reaction typically proceeds as follows:
C4H8N2O2+2SOCl2→C4H8Cl2N2O2+2SO2+2HCl
This method requires careful control of temperature and reaction time to ensure complete conversion and to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of N1,N~4~-Dichlorobutanediamide may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~4~-Dichlorobutanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Nucleophiles like ammonia (NH~3~) or amines can replace chlorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
N~1~,N~4~-Dichlorobutanediamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the manufacture of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of N1,N~4~-Dichlorobutanediamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes. The exact pathways and molecular targets depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dichlorobutanediamide: Similar in structure but with different substitution patterns.
N,N-Dichloroacetamide: A related compound with a shorter carbon chain.
N,N-Dichloropropanediamide: Another related compound with a different carbon chain length.
Uniqueness
N~1~,N~4~-Dichlorobutanediamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
64955-30-2 |
|---|---|
Formule moléculaire |
C4H6Cl2N2O2 |
Poids moléculaire |
185.01 g/mol |
Nom IUPAC |
N,N'-dichlorobutanediamide |
InChI |
InChI=1S/C4H6Cl2N2O2/c5-7-3(9)1-2-4(10)8-6/h1-2H2,(H,7,9)(H,8,10) |
Clé InChI |
LUYCJQWDIQOCJW-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)NCl)C(=O)NCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-Di(pyridin-3-yl)-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetrone](/img/structure/B14488518.png)
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperidin-4-ol](/img/structure/B14488522.png)

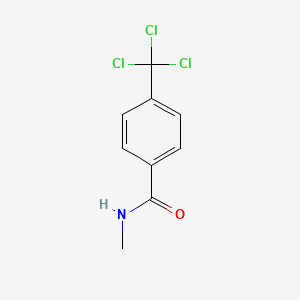
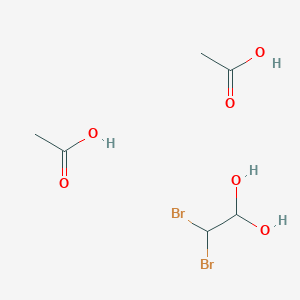
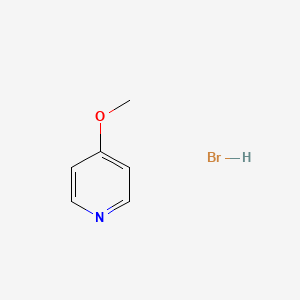
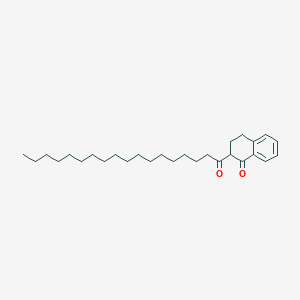
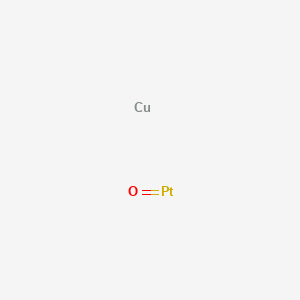
![5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoic acid](/img/structure/B14488552.png)
